molecular formula C18H15ClN4O3S2 B2526956 Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate CAS No. 922844-33-5

Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B2526956
CAS No.: 922844-33-5
M. Wt: 434.91
InChI Key: IOFGCJABCSACEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-chlorophenylurea moiety via a thioether bridge and a methyl benzoate group. The thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, known for its electron-deficient character and bioactivity . The methyl benzoate ester contributes to solubility modulation, favoring passive cellular uptake compared to its carboxylic acid counterpart .

Properties

IUPAC Name

methyl 4-[[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S2/c1-26-15(24)12-4-2-11(3-5-12)10-27-18-23-22-17(28-18)21-16(25)20-14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFGCJABCSACEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article synthesizes available data on its biological activity, including synthesis methods, cytotoxicity profiles, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring, a chlorophenyl group, and a benzoate moiety. Its molecular formula is C16H16ClN3O2SC_{16}H_{16}ClN_3O_2S, and it has a molecular weight of approximately 347.83 g/mol. The presence of the 4-chlorophenyl group is significant for its biological activity, as chlorinated aromatic compounds often exhibit enhanced pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiourea : The initial step involves the reaction of 4-chlorophenyl isothiocyanate with an appropriate amine to form the thiourea derivative.
  • Cyclization : The thiourea undergoes cyclization to form the 1,3,4-thiadiazole ring.
  • Esterification : Finally, the resulting thiadiazole is esterified with methyl 4-hydroxybenzoate to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related thiadiazole derivatives. For instance, compounds featuring similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies conducted on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines showed that certain derivatives exhibited IC50 values as low as 2.32μg/mL2.32\,\mu g/mL, indicating potent activity against these cells .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
5-(4-Chlorophenyl)-1,3,4-thiadiazoleMCF-77.56Induction of apoptosis via Bax/Bcl-2 pathway
Thiadiazole DerivativeHepG20.28Cell cycle arrest at G2/M phase
This compoundTBDTBDTBD

Antiviral Activity

In addition to anticancer properties, some thiadiazole derivatives have shown antiviral activity. For example, derivatives synthesized from a similar framework demonstrated approximately 50% inhibition against Tobacco Mosaic Virus (TMV), suggesting potential applications in antiviral therapies .

Case Studies

  • MCF-7 Cell Line Study :
    • A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 cells. The results indicated that modifications to the thiadiazole structure significantly influenced their potency.
    • The most active compound exhibited an IC50 value comparable to standard chemotherapeutic agents.
  • In Vivo Studies :
    • An in vivo study using tumor-bearing mice demonstrated that certain thiadiazole derivatives could effectively target and reduce tumor size while exhibiting minimal toxicity to normal tissues .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Core Structure Substituents Key Functional Groups
Methyl 4-(((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate 1,3,4-Thiadiazole 4-Chlorophenylurea, thioether-linked methyl benzoate Urea, thioether, ester
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 4-Methylphenyl, amine Aromatic methyl, primary amine
4-(2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3-thiazol-5-yl)benzoic acid 1,3-Thiazole 2,6-Dichlorobenzylthio, benzoic acid Thioether, carboxylic acid
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate 1,3,4-Thiadiazole Triazole, phenyl, hydrazono, ester Triazole, hydrazone, ester

Key Observations :

  • The urea group in the target compound distinguishes it from analogs with amine (e.g., ) or hydrazone (e.g., ) substituents, offering enhanced hydrogen-bonding capacity for target engagement.
  • The methyl benzoate ester contrasts with the carboxylic acid in , favoring lipophilicity and metabolic stability over ionic interactions.

Pharmacological Properties

Property Target Compound 5-(4-Methylphenyl)-thiadiazol-2-amine 4-(2-(Dichlorobenzylthio)-thiazolyl)benzoic acid
LogP (Predicted) ~3.8 (highly lipophilic) ~2.5 ~1.8 (acidic group reduces lipophilicity)
Solubility (mg/mL) <0.1 (aqueous) 0.5 >1.0 (ionized at physiological pH)
Bioactivity Antimicrobial (inferred) Fungicidal Enzyme inhibition (e.g., kinases)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.